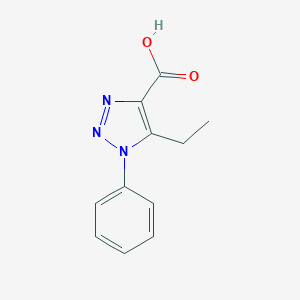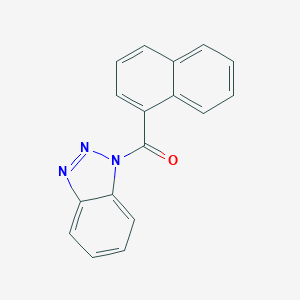
1-(1-Naphthylcarbonyl)-1H-benzotriazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Naphthylcarbonyl)-1H-benzotriazole, commonly known as BNAT, is a heterocyclic organic compound that belongs to the class of benzotriazoles. BNAT is a versatile compound that has been widely used in various scientific research fields due to its unique properties.
Mecanismo De Acción
The mechanism of action of BNAT is not fully understood. However, it has been reported that BNAT can act as a UV absorber and antioxidant. BNAT can absorb UV radiation and prevent the formation of free radicals, which can cause damage to DNA and other biomolecules. BNAT can also scavenge free radicals and prevent oxidative stress, which is associated with various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
BNAT has been reported to have various biochemical and physiological effects. BNAT can inhibit the activity of various enzymes, such as tyrosinase, acetylcholinesterase, and α-glucosidase. BNAT can also modulate the expression of various genes, such as p53, Bcl-2, and NF-κB. BNAT has been reported to have anti-inflammatory, antitumor, antidiabetic, and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BNAT has several advantages for lab experiments. BNAT is a stable and easily available compound that can be synthesized in large quantities. BNAT is also a versatile compound that can be used in various scientific research fields. However, BNAT has some limitations for lab experiments. BNAT is a relatively expensive compound compared to other benzotriazoles. BNAT can also be toxic to cells at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
There are several future directions for the research on BNAT. One direction is to develop new synthetic methods for BNAT that can improve its yield and reduce its cost. Another direction is to explore the potential of BNAT as a therapeutic agent for various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. Further studies are also needed to elucidate the mechanism of action of BNAT and its biochemical and physiological effects. Overall, BNAT is a promising compound that has the potential to contribute to various scientific research fields.
Métodos De Síntesis
BNAT can be synthesized using various methods, including the reaction of 1-naphthylamine and phosgene, followed by cyclization with sodium azide. Another method involves the reaction of 1-naphthylamine with triphosgene, followed by cyclization with sodium azide. The yield of BNAT can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
BNAT has been widely used in various scientific research fields, including organic synthesis, material science, and medicinal chemistry. BNAT is a useful intermediate in the synthesis of various compounds, such as benzotriazole-based dyes, corrosion inhibitors, and UV stabilizers. BNAT has also been used as a building block in the synthesis of various polymers, such as polyurethane and polyamide. In medicinal chemistry, BNAT has been used as a scaffold for the development of various bioactive compounds, such as kinase inhibitors and antitumor agents.
Propiedades
Número CAS |
306990-95-4 |
|---|---|
Nombre del producto |
1-(1-Naphthylcarbonyl)-1H-benzotriazole |
Fórmula molecular |
C17H11N3O |
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
benzotriazol-1-yl(naphthalen-1-yl)methanone |
InChI |
InChI=1S/C17H11N3O/c21-17(20-16-11-4-3-10-15(16)18-19-20)14-9-5-7-12-6-1-2-8-13(12)14/h1-11H |
Clave InChI |
SOUJWQBDUNGZJE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)N3C4=CC=CC=C4N=N3 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(=O)N3C4=CC=CC=C4N=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



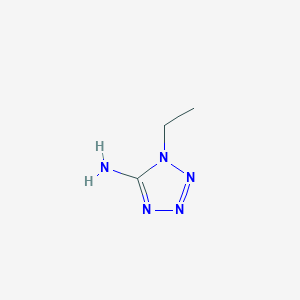
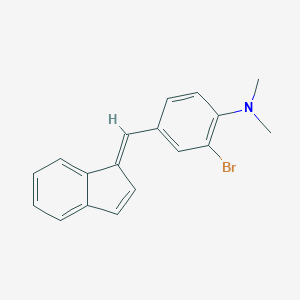
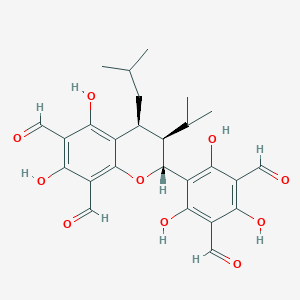
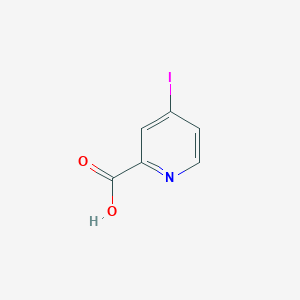
![N-[4-(3-aminophenyl)-2-thiazolyl]acetamide](/img/structure/B183028.png)
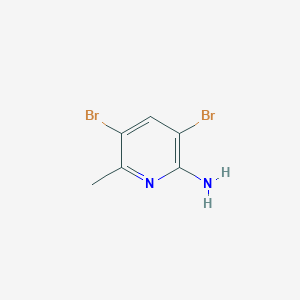

![2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B183032.png)
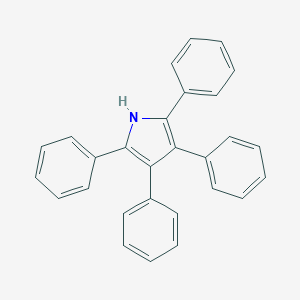
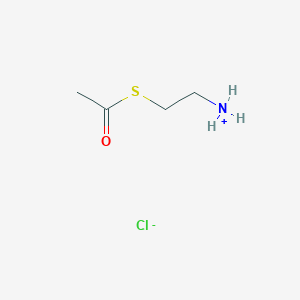
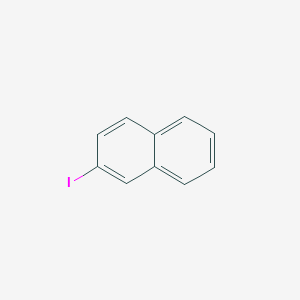
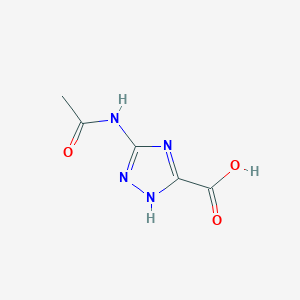
![Ethyl naphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B183041.png)
